molecular formula C13H19IN4O2 B8430275 Tert-butyl 4-(6-iodopyridazin-3-yl)piperazine-1-carboxylate

Tert-butyl 4-(6-iodopyridazin-3-yl)piperazine-1-carboxylate

Cat. No. B8430275
M. Wt: 390.22 g/mol
InChI Key: NHWQPOOGXPNJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376441B2

Procedure details

3-chloro-6-iodopyridazine (510 mg, 2.1 mmol) and tert-butyl piperazine-1-carboxylate (415 mg, 2.23 mmol) were taken up in tBuOH (8 mL). iPr2NEt (480 μL, 2.8 mmol) was added and the stirred reaction mixture was heated to 100° C. After 48 h, the reaction mixture was cooled and was partitioned between EtOAc and water. The phases were separated, and the organic phase was dried over Na2SO4, filtered, and concentrated. The crude residue was purified by silica gel chromatography (0-25% Et2O in DCM) to afford tert-butyl 4-(6-iodopyridazin-3-yl)piperazine-1-carboxylate 7.12. LCMS-ESI+ (m/z): [M+H—CO2tBu]+ calcd for C8H121 N4: 291.0; found: 291.0.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
415 mg
Type
reactant
Reaction Step Two
Quantity
480 μL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([I:8])=[CH:6][CH:7]=1.[N:9]1([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.CCN(C(C)C)C(C)C>CC(O)(C)C>[I:8][C:5]1[N:4]=[N:3][C:2]([N:12]2[CH2:11][CH2:10][N:9]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:14][CH2:13]2)=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
ClC=1N=NC(=CC1)I
Step Two
Name
Quantity
415 mg
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
480 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography (0-25% Et2O in DCM)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
IC1=CC=C(N=N1)N1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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